4,4'-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol)
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Overview
Description
4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol): is a complex organic compound characterized by its multiple hydroxyl groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol) typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with formaldehyde, followed by further reactions to introduce additional hydroxyl groups and aromatic rings. The reaction conditions often include acidic or basic catalysts to facilitate the condensation and subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity 4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or hydroxyl groups, potentially converting them into less oxidized forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the aromatic rings or hydroxyl groups.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, the compound’s hydroxyl groups and aromatic rings make it a useful probe for studying enzyme interactions and other biochemical processes.
Industry: In industrial applications, the compound can be used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. The hydroxyl groups and aromatic rings facilitate binding to these targets, influencing biochemical pathways and cellular processes. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
4,4’-((Methylenebis(2-hydroxy-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol): Similar structure but lacks the methyl groups.
4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,4-diol): Similar structure but with different positioning of hydroxyl groups.
Uniqueness: The presence of multiple hydroxyl groups and methyl groups in 4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol) enhances its reactivity and potential for diverse applications. The specific arrangement of these groups also contributes to its unique chemical and physical properties.
Properties
Molecular Formula |
C29H28O6 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[[3-[[3-[(2,4-dihydroxyphenyl)methyl]-2-hydroxy-5-methylphenyl]methyl]-2-hydroxy-5-methylphenyl]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C29H28O6/c1-16-7-20(11-18-3-5-24(30)14-26(18)32)28(34)22(9-16)13-23-10-17(2)8-21(29(23)35)12-19-4-6-25(31)15-27(19)33/h3-10,14-15,30-35H,11-13H2,1-2H3 |
InChI Key |
NNLPXDBBBBSKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=C(C=C(C=C3)O)O)C)O)CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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